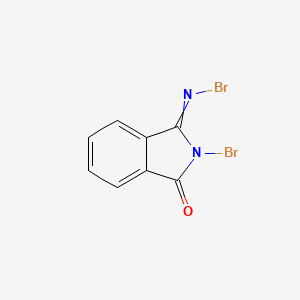
(1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone is a heterocyclic compound that features both an indazole and a nitrophenyl group Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while the nitrophenyl group is a benzene ring substituted with a nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone typically involves the condensation of 1-methylindazole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The indazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Reduction of the nitro group: 2-aminophenyl derivative.
Substitution on the indazole ring: Various substituted indazole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of indazole derivatives with biological targets. It may serve as a lead compound in the development of new drugs due to its potential pharmacological activities.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of anti-inflammatory, antimicrobial, and anticancer agents. Indazole derivatives have been shown to exhibit a wide range of biological activities, making this compound a valuable candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The nitrophenyl group may enhance the compound’s ability to bind to specific targets, leading to its biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Indazole: A basic structure that forms the core of (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone.
2-Nitrobenzoyl Chloride: A precursor used in the synthesis of the compound.
1-Methylindazole: Another precursor used in the synthesis.
Comparison: Compared to its similar compounds, this compound is unique due to the combination of the indazole and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The presence of the nitro group allows for further functionalization, enhancing its versatility in various applications.
特性
CAS番号 |
821767-59-3 |
|---|---|
分子式 |
C15H11N3O3 |
分子量 |
281.27 g/mol |
IUPAC名 |
(1-methylindazol-3-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C15H11N3O3/c1-17-12-8-4-2-6-10(12)14(16-17)15(19)11-7-3-5-9-13(11)18(20)21/h2-9H,1H3 |
InChIキー |
QXMOEMJGHANMEV-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


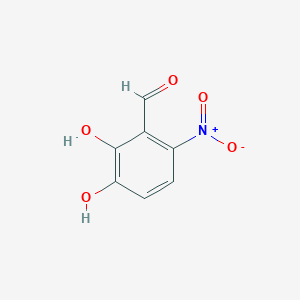
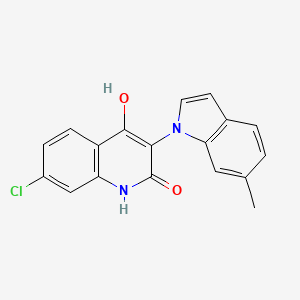

![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)
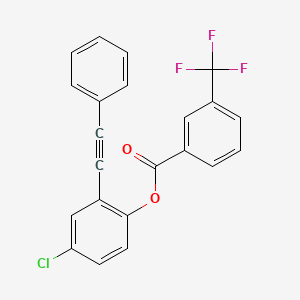
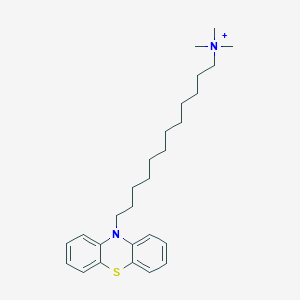
![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)


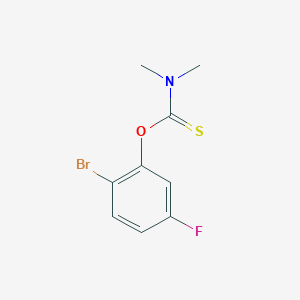
![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)


